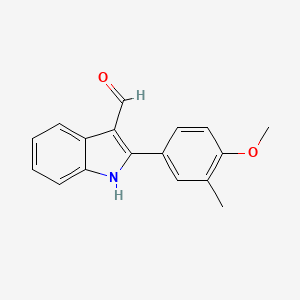

2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

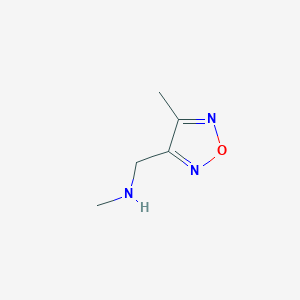

The compound “2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde” is likely to be an organic compound given its structure. It appears to contain an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring1. The compound also contains a methoxy group (-OCH3) and a methyl group (-CH3), both attached to the benzene ring, and a carbaldehyde group (-CHO) attached to the pyrrole ring1.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method, followed by the introduction of the methoxy, methyl, and carbaldehyde groups2. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an indole ring substituted with a methoxy group, a methyl group, and a carbaldehyde group1. The exact structure would depend on the positions of these substituents on the ring.

Chemical Reactions Analysis

Again, without specific data, it’s hard to say exactly how this compound would react. However, indoles are known to undergo electrophilic substitution reactions, and the presence of the methoxy and carbaldehyde groups could potentially influence the reactivity of the compound1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the substituents and the presence of any additional functional groups would influence properties like solubility, melting point, boiling point, and reactivity1.Wissenschaftliche Forschungsanwendungen

Versatility in Organic Synthesis :

- 1-Methoxy-6-nitroindole-3-carbaldehyde, closely related to the queried compound, is a versatile electrophile that reacts regioselectively at the 2-position with various nucleophiles, leading to the creation of 2,3,6-trisubstituted indole derivatives. This indicates the potential of 2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde in similar synthetic pathways (Yamada et al., 2009).

- Another study on 1-methoxyindole-3-carbaldehyde highlights its role as a versatile electrophile, reacting at the 2-position with various nucleophiles. This suggests the compound's utility in synthesizing a range of 2-substituted indole-3-carbaldehydes (Yamada et al., 2012).

Applications in Material Science :

- The title compound, 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, forms stable crystals through reactions with indole-3-carbaldehyde, demonstrating applications in material science and crystallography (Sonar et al., 2006).

Biological Activity and Medicinal Chemistry :

- A related compound, 2-phenylindole-3-carbaldehyde, has been synthesized and evaluated for antitumor activity in breast cancer cells, indicating the potential of similar indole-3-carbaldehydes in medicinal chemistry and as antimitotic agents (Kaufmann et al., 2007).

- Indole-3-carbaldehyde semicarbazone derivatives show promising antibacterial activity, suggesting a potential role for similar compounds in developing new antimicrobial agents (Carrasco et al., 2020).

Role in DNA Binding Studies :

- Research involving indole-6-carbaldehyde derivatives demonstrates their application in binding studies related to DNA, indicative of potential uses in biochemistry and molecular biology (Clark et al., 1998).

Exploration of Knoevenagel Condensation :

- Studies on indole-3-carbaldehydes have focused on Knoevenagel condensation, a significant reaction in organic chemistry. This emphasizes the compound's role in exploring new synthetic methods and reaction mechanisms (Madan, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure4.

Zukünftige Richtungen

The future research directions for this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields3.

Please note that this is a general analysis based on the structure implied by the name of the compound and the properties of similar compounds. For a detailed and accurate analysis, specific experimental data and literature sources would be needed.

Eigenschaften

IUPAC Name |

2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-9-12(7-8-16(11)20-2)17-14(10-19)13-5-3-4-6-15(13)18-17/h3-10,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJVJFDLIKOTEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C3=CC=CC=C3N2)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxy-3-methylphenyl)-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)

![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)